1,6-Dimethyl-1H-indazol-5-ol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1,6-dimethylindazol-5-ol |
InChI |
InChI=1S/C9H10N2O/c1-6-3-8-7(4-9(6)12)5-10-11(8)2/h3-5,12H,1-2H3 |
InChI Key |
LCLIYHBIRAKVPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1O)C=NN2C |
Origin of Product |
United States |
Overview of Indazole Heterocycles in Academic Chemical Research
Indazole, also known as benzopyrazole, is an aromatic heterocyclic compound featuring a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. mdpi.comresearchgate.net This arrangement results in a 10 π-electron system, conferring aromatic character. jmchemsci.com The indazole nucleus can exist in different tautomeric forms, primarily 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. mdpi.comaustinpublishinggroup.com This structural versatility and the unique chemical properties of the indazole ring make it a versatile scaffold in medicinal chemistry. igi-global.com
Indazole and its derivatives are a significant class of heterocycles in the development of pharmacological molecules. nih.gov Their structural similarity to biological purines like adenine (B156593) and guanine (B1146940) allows them to interact readily with biopolymers in living systems. researchgate.net This has led to their exploration for a wide array of biological activities. Research has shown that indazole-containing compounds possess anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties, among others. mdpi.comnih.gov The development of new synthetic methodologies, including catalyst-based and green chemistry approaches, has further expanded the ability of researchers to create a diverse range of indazole derivatives for investigation in pharmaceutical and agrochemical research. benthamdirect.com
Table 1: Properties of the Indazole Scaffold
| Property | Description |
| Chemical Formula | C₇H₆N₂ |
| Structure | Aromatic bicyclic compound with a fused benzene and pyrazole ring. nih.gov |
| Tautomerism | Exists in tautomeric forms, with 1H-indazole being the most stable. mdpi.comjmchemsci.com |
| Reactivity | Amphoteric nature; can be deprotonated to an indazolate anion or protonated to an indazolium cation. nih.gov |
| Biological Significance | Considered a "privileged scaffold" in medicinal chemistry due to its wide range of pharmacological activities. researchgate.netnih.gov |
Historical Context and Evolution of Indazole Based Research
The first synthesis of an indazole was reported in 1880, with systematic investigation into this class of heterocycles beginning in the early 20th century. thieme-connect.de Early research focused on establishing fundamental synthetic pathways, many of which have been refined and improved upon in subsequent decades. thieme-connect.de
The evolution of indazole research has been closely linked to the discovery of their pharmacological potential. While naturally occurring indazole alkaloids such as nigellicine (B1251354) and nigellidine (B12853491) are rare, a vast number of synthetic derivatives have been prepared and evaluated. nih.govthieme-connect.de In the mid-20th century, compounds like Benzydamine, an anti-inflammatory agent, highlighted the therapeutic potential of the indazole nucleus. mdpi.com The latter half of the 20th century and the early 21st century saw an explosion of interest in indazoles, particularly in oncology. This has led to the development and approval of several indazole-based anticancer drugs, including Pazopanib, Axitinib, and Entrectinib, which function as kinase inhibitors. nih.govnih.gov The continuous development of novel synthetic methods, including transition-metal catalyzed reactions, has been crucial in advancing the field, allowing for the creation of structurally complex and potent indazole derivatives. benthamdirect.com
Rationale for Comprehensive Academic Investigation of 1,6 Dimethyl 1h Indazol 5 Ol and Its Derivatives
Established Synthetic Pathways to 1H-Indazole Scaffolds
The 1H-indazole core is a privileged scaffold in medicinal chemistry, and its synthesis has been the subject of extensive research. google.com The construction of this bicyclic system, comprising a fused benzene (B151609) and pyrazole (B372694) ring, can be achieved through various established synthetic routes. google.com These methods typically involve the formation of the pyrazole ring onto a pre-existing benzene derivative.
Cyclization Reactions for Indazole Ring Formation
The formation of the indazole ring is the cornerstone of synthesizing compounds like this compound. Several classical and modern cyclization strategies are employed, often named after their inventors or the key reaction type.
Key cyclization strategies include:
Jacobsen Indazole Synthesis: This method involves the condensation of a hydrazine (B178648) with a 2-acylphenylacetic acid or a related derivative.
Davis-Beirut Reaction: This approach utilizes the reaction of a 2-nitrobenzylamine with a base to form a 1-hydroxy-1H-indazole, which can be further modified.
Cadogan-Sundberg Indazole Synthesis: This involves the reductive cyclization of 2-nitrobenzylidene anils or related imines. nih.gov
From o-Haloaryl Carbonyls and Hydrazines: The reaction of ortho-haloaryl ketones or aldehydes with hydrazine derivatives, often catalyzed by copper or palladium, is a versatile route to N-substituted indazoles. d-nb.infobeilstein-journals.org The use of N-alkyl or N-aryl hydrazines can directly lead to the regioselective synthesis of 1H-indazoles. beilstein-journals.orgnih.gov
From o-Toluidine (B26562) Derivatives: Diazotization of o-toluidine followed by intramolecular cyclization is a classic method for preparing the 1H-indazole core. thieme-connect.de
From 2-Alkynylanilines: A diazotization-cyclization protocol applied to o-alkynylanilines can yield 3-substituted 1H-indazoles. thieme-connect.de
Radical Cyclization: Free radical-mediated 5-endo cyclizations onto an azo group can also form the indazole ring system. connectjournals.com
A notable modern approach involves the palladium-catalyzed oxidative benzannulation of pyrazoles with internal alkynes to construct the 1H-indazole framework. d-nb.info
Strategies for N-Alkylation and O-Alkylation on Indazole Core
Once the indazole scaffold is formed, further functionalization, such as alkylation, is often required. The indazole ring possesses two nitrogen atoms, N1 and N2, leading to the possibility of forming two different regioisomers upon N-alkylation. nih.govresearchgate.net
N-Alkylation: The regioselectivity of N-alkylation is a critical aspect of indazole chemistry. Generally, direct alkylation of 1H-indazoles can produce a mixture of N1- and N2-substituted products. nih.govjmchemsci.com The outcome is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent. nih.govmdpi.com
N1-Alkylation: This is often the thermodynamically more stable product. nih.govorganic-chemistry.org The use of a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) typically favors the formation of the N1-alkylated isomer. nih.govresearchgate.net For instance, the methylation of 3-substituted indazoles with methyl iodide in the presence of a base predominantly yields the N1-methylated product. researchgate.net
N2-Alkylation: This is generally the kinetically favored product. mdpi.com Under mildly acidic conditions, regioselective alkylation at the N2 position can occur. mdpi.com Certain reagents, like trialkyl orthoformates in the presence of an acid catalyst, have been shown to selectively produce 2-alkyl-2H-indazoles. jmchemsci.com The use of specific catalysts, such as trifluoromethanesulfonic acid or copper(II) triflate with alkyl 2,2,2-trichloroacetimidates, also promotes selective N2-alkylation. acs.org
The position of substituents on the indazole ring can also influence the N1/N2 ratio. For example, a substituent at the C7 position can sterically hinder the N1 position, thus favoring N2-alkylation. google.com Conversely, certain substituents at the C3 position can lead to high N1-selectivity. nih.gov
O-Alkylation: O-alkylation is relevant for indazoles bearing a hydroxyl group, such as in the synthesis of alkoxyindazoles from hydroxyindazoles. For example, the methylation of a 5-hydroxyindazole to a 5-methoxyindazole can be achieved using a methylating agent like dimethyl sulfate (B86663) in the presence of a base.
Regioselective Synthesis of this compound and its Analogs
The synthesis of the specifically substituted this compound requires precise control over the placement of the two methyl groups and the hydroxyl group. A plausible synthetic route would likely involve the initial construction of a 6-methyl-1H-indazol-5-ol intermediate, followed by selective N1-methylation.
Control of Methylation Regioselectivity at N1 and C6 Positions
N1-Methylation: As established, achieving methylation at the N1 position is generally accomplished under basic conditions. For a 6-methyl-1H-indazol-5-ol precursor, treatment with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride would be expected to yield the desired this compound as the major, thermodynamically favored product. researchgate.netresearchgate.net
C6-Methylation: The introduction of a methyl group at the C6 position of the indazole ring is more complex and is typically achieved by starting with an appropriately substituted benzene precursor. A common strategy would be to start with a compound that already contains the required methyl group at the desired position relative to the groups that will form the pyrazole ring. For example, a substituted 2-nitrotoluene (B74249) or a 2-aminobenzaldehyde (B1207257) derivative could serve as a starting material for the cyclization reaction to form the 6-methyl-indazole core.
Direct C-H methylation of a pre-formed indazole ring is a more modern but challenging approach. While transition metal-catalyzed C-H functionalization of indazoles is an active area of research, these methods often target the C3 or C7 positions. sci-hub.senih.gov Developing a regioselective C6-methylation would likely require a specifically designed substrate with appropriate directing groups.
Selective Introduction of the Hydroxyl Group at C5 Position
The hydroxyl group at the C5 position can be incorporated in several ways:
From a Methoxy (B1213986) Precursor: A common and effective method is to carry a methoxy group at the C5 position throughout the synthesis, which can then be deprotected in a final step to reveal the hydroxyl group. The cleavage of the methyl ether can be accomplished using reagents like boron tribromide (BBr₃). This strategy is advantageous as the methoxy group is generally more stable under various reaction conditions compared to a free hydroxyl group. For instance, a synthesis could start from 4-methoxy-5-methyl-2-nitrobenzaldehyde.
Directly from a Hydroxylated Starting Material: It is also possible to start with a precursor that already contains the C5-hydroxyl group, provided it is protected if necessary during the synthesis. For example, the synthesis of 2-methyl-2H-indazol-5-ol has been reported, indicating that the hydroxyl group is compatible with at least some indazole synthesis conditions. jmchemsci.com
From an Amino Group: An amino group at the C5 position can be converted to a hydroxyl group via a Sandmeyer-type reaction, which involves diazotization followed by hydrolysis.
Novel Synthetic Approaches and Catalyst Development for this compound Derivatives
The field of indazole synthesis is continually evolving, with new catalysts and synthetic strategies being developed to improve efficiency, selectivity, and substrate scope.
Catalyst Development: A wide array of transition metals have been employed as catalysts in indazole synthesis. researchgate.net
Palladium (Pd): Palladium catalysts are widely used for cross-coupling reactions to build the indazole scaffold and for intramolecular C-H amination. d-nb.inforesearchgate.net
Copper (Cu): Copper catalysts are frequently used for cyclization reactions, particularly in the synthesis of 1H-indazoles from o-haloaryl N-sulfonylhydrazones. d-nb.info
Rhodium (Rh): Rhodium catalysts have been utilized for C-H activation and annulation reactions to form indazoles from azobenzenes and aldehydes. nih.gov
Cobalt (Co): Cobalt complexes have also been explored for C-H functionalization routes to indazoles. researchgate.net
The following table summarizes various catalytic systems used in the synthesis of indazole derivatives:
| Catalyst System | Reaction Type | Application in Indazole Synthesis |
| Pd(OAc)₂ / Ligand | C-H Amination / Annulation | Intramolecular cyclization and oxidative benzannulation. d-nb.info |
| Cu₂O or Cu(OAc)₂ | Cyclization | Synthesis from o-haloaryl N-tosylhydrazones. d-nb.info |
| [Cp*RhCl₂]₂ | C-H Activation / Annulation | Synthesis from azobenzenes and aldehydes. nih.gov |
| Ir(ppy)₃ | Photocatalysis | C3-H functionalization of 2H-indazoles. |
Novel Synthetic Approaches:
Photocatalysis: Visible-light-promoted reactions are emerging as a mild and efficient way to functionalize indazoles. For example, iridium-based photocatalysts have been used for the C3-cyanomethylation of 2H-indazoles. While not directly applied to the synthesis of this compound, these methods highlight the potential for novel C-H functionalization strategies.
One-Pot Syntheses: Multi-component, one-pot reactions are being developed to increase the efficiency of indazole synthesis by reducing the number of purification steps. For example, 2H-indazoles have been synthesized in a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. acs.org
Flow Chemistry: Continuous-flow processes offer advantages in terms of safety, scalability, and reaction control for the synthesis of heterocyclic compounds, including indazoles.
These modern approaches, combined with sophisticated catalyst design, are paving the way for more efficient and selective syntheses of complex indazole derivatives like this compound.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by utilizing less hazardous reagents, minimizing waste, and improving energy efficiency. While a specific "green" synthesis for this exact molecule is not detailed in the literature, principles of green chemistry can be applied to the general synthetic strategies for indazoles.
Use of Greener Reagents:
A significant advancement in the green N-methylation of heterocyclic compounds is the use of dimethyl carbonate (DMC) as a methylating agent. psu.edugoogle.comresearchgate.net DMC is a non-toxic, biodegradable reagent that serves as an environmentally benign alternative to traditional methylating agents like methyl iodide and dimethyl sulfate, which are known for their toxicity. psu.edugoogle.comresearchgate.net The reaction with DMC can be performed under basic conditions and often provides high yields of the N-methylated product. researchgate.net For instance, the N-methylation of 3-methyl-6-nitro-1H-indazole with DMC in DMF has been reported to give an 85-90% yield.
Alternative Energy Sources:
Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating methods. ajrconline.org An eco-friendly, one-pot, microwave-assisted method for the synthesis of 1H-indazoles from salicylaldehyde (B1680747) and hydrazine hydrates has been developed, demonstrating the potential of this technology in indazole synthesis. ajrconline.org
Photocatalysis:
Visible-light photocatalysis represents another green approach that utilizes light as a clean energy source to drive chemical reactions under mild conditions. nih.govacs.org This method has been successfully employed for the functionalization of indazoles. nih.govacs.org For example, visible-light-promoted cyanomethylation of 2H-indazoles has been achieved using a photocatalyst, offering a short, low-cost, and environmentally friendly route. nih.govacs.org Furthermore, copper-catalyzed photocatalytic N- and O-methylation of N-heterocycles, including indazoles, has been demonstrated, providing a rapid and broadly applicable method. researchgate.netrug.nl
The following table summarizes the application of green chemistry principles to key synthetic steps for indazole derivatives, which could be adapted for the synthesis of this compound.
| Synthetic Step | Conventional Method | Green Alternative | Green Chemistry Principle(s) |
| N-Methylation | Methyl iodide, Dimethyl sulfate | Dimethyl carbonate (DMC) | Use of safer reagents |
| Reaction Conditions | Conventional heating | Microwave irradiation | Enhanced reaction rates, energy efficiency |
| Catalysis/Activation | Traditional catalysts | Visible-light photocatalysis | Use of renewable energy, mild conditions |
By incorporating these greener methodologies, the synthesis of this compound and related indazole structures can be made more sustainable and environmentally responsible. acs.orgbenthamdirect.combohrium.comresearchgate.net
Advanced Spectroscopic and Structural Elucidation of this compound: A Data-Driven Analysis
Following a comprehensive search of available scientific literature and chemical databases, it has been determined that specific, experimentally-derived spectroscopic data for the compound This compound is not publicly available at this time. While extensive data exists for related indazole derivatives, such as 1H-indazol-5-ol, 2-methyl-2H-indazol-5-ol, and other isomers, providing an analysis based on these related structures would not adhere to the specific focus required for this article.
The structural elucidation of a novel or specific compound like this compound would typically involve a suite of spectroscopic techniques as outlined. The interpretation of this data would provide definitive proof of its structure. For instance, ¹H and ¹³C NMR would confirm the connectivity of the atoms, while 2D NMR experiments (COSY, HSQC, HMBC) would establish detailed proton-proton and proton-carbon correlations. IR and Raman spectroscopy would identify key functional groups and vibrational modes, and mass spectrometry would confirm the molecular weight and offer insight into fragmentation patterns.
However, without access to the raw or published spectra for this compound itself, a scientifically rigorous and accurate article that adheres to the requested detailed outline cannot be generated. The creation of such content would necessitate speculation or the misattribution of data from other molecules, which would be scientifically unsound.
Further research or the future publication of the synthesis and characterization of this compound would be required to provide the specific data needed for the advanced analysis requested.
X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis
While a specific single-crystal X-ray diffraction study for this compound is not publicly available in crystallographic databases, its solid-state structure can be reliably inferred from high-resolution data of closely related analogs. The structural analysis of substituted indazoles consistently reveals a highly planar bicyclic indazole core.
For instance, the crystal structure of 1,3-dimethyl-1H-indazol-6-amine demonstrates that the indazole ring system is nearly perfectly planar. nih.gov The dihedral angle between the benzene and pyrazole rings is minimal, often around 0.82°. nih.gov This planarity is a result of the delocalized π-electron system across the fused rings. It is expected that this compound would adopt a similar planar conformation.
The substitution pattern, specifically the methyl groups at the N1 and C6 positions, will influence the crystal packing by creating steric effects that modulate the intermolecular distances and arrangement of molecules in the unit cell.
To illustrate the typical crystallographic parameters for this class of compounds, the data for the related molecule 1,3-Dimethyl-1H-indazol-6-amine is presented below.
Table 1: Representative Crystallographic Data for a Related Indazole Analog (1,3-Dimethyl-1H-indazol-6-amine)
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₁₁N₃ |
| Molecular Weight | 161.21 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 18.3004 (10) |
| b (Å) | 8.3399 (7) |
| c (Å) | 5.6563 (1) |
| V (ų) | 863.28 (9) |
| Z | 4 |
Data sourced from a study on 1,3-Dimethyl-1H-indazol-6-amine. nih.gov
Computational and Theoretical Chemistry Studies of 1,6 Dimethyl 1h Indazol 5 Ol
Tautomeric Equilibrium Analysis of Indazole Ring System with 1,6-Dimethyl-5-hydroxy Substitution
Indazole and its derivatives are known to exhibit annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring nih.govnih.gov. For 1,6-Dimethyl-1H-indazol-5-ol, the presence of the 5-hydroxy group also introduces the possibility of keto-enol tautomerism.
Computational chemistry is an essential tool for determining the relative stability of different tautomers. The energies of the 1H-indazole and 2H-indazole tautomers, along with the corresponding keto tautomer (indazolone), can be calculated in both the gas phase and in various solvents using continuum solvation models nih.govorientjchem.org.
For the parent indazole ring, theoretical studies have consistently shown that the 1H-tautomer is more stable than the 2H-tautomer nih.govresearchgate.net. Calculations at the MP2/6-31G** level indicate the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹ in the gas phase nih.gov. Studies on related hydroxy-indazoles have shown that keto-type tautomers are generally highly unfavorable due to the loss of aromaticity in the pyrazole ring nih.gov. The relative stability can change in solution, as polar solvents may preferentially stabilize a more polar tautomer.
Table 2: Hypothetical Relative Energies of this compound Tautomers. (Note: These values are illustrative, based on general principles for indazoles. Specific calculations for this compound are required for accurate energies.)
| Tautomer | Structure | Gas Phase ΔE (kJ/mol) | Solution (Water) ΔE (kJ/mol) |
|---|---|---|---|
| 1H-Indazol-5-ol | Aromatic, OH group | 0 (Reference) | 0 (Reference) |
| 2H-Indazol-5-ol | Aromatic, OH group | > 15 | > 15 |
Substituents on the indazole ring can significantly influence the tautomeric equilibrium. The position and electronic nature (electron-donating or electron-withdrawing) of the substituents play a crucial role. In this compound, the methyl group at the N1 position effectively locks the annular tautomerism, preventing the formation of a 2H tautomer that involves migration of an N-H proton. Therefore, the primary tautomeric equilibrium of interest would be the phenol-keto equilibrium between the 5-ol form and a potential 5-one form.
The electron-donating nature of the two methyl groups and the hydroxyl group is expected to influence the electron density distribution in the ring system. However, as noted, the disruption of the aromatic system makes the keto tautomer significantly less stable. Computational studies on variously substituted indazoles confirm that while substituents alter the precise energy difference between tautomers, the fundamental preference for the aromatic 1H-form over non-aromatic alternatives generally holds nih.govresearchgate.net.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational flexibility and interactions with other molecules, such as biological targets.
Analysis of the MD trajectory can reveal key metrics such as:
Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position in the binding pocket.
Root Mean Square Fluctuation (RMSF): To identify which parts of the ligand or protein are more flexible.
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds over time, which are often crucial for binding affinity.
Although no specific MD simulation studies for this compound were identified in the literature search, this methodology has been successfully applied to other indazole derivatives to understand their interactions with targets like DNA gyrase and various kinases, providing a robust framework for future in silico investigations of this compound nih.govsciforum.net.
In Silico Prediction of Reactivity and Mechanistic Pathways
Computational and theoretical chemistry serve as powerful tools in modern chemical research, providing deep insights into molecular structure, reactivity, and the intricate pathways of chemical reactions. For a molecule such as this compound, in silico studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting its chemical behavior without the need for extensive empirical experimentation. These computational approaches allow for the elucidation of electronic properties and the exploration of potential reaction mechanisms at the atomic level.
At the heart of predicting chemical reactivity lies the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a crucial determinant of molecular stability and reactivity; a smaller gap generally signifies higher reactivity. nih.gov For indazole derivatives, DFT calculations are commonly used to determine these energy levels and thereby predict the molecule's susceptibility to electrophilic or nucleophilic attack. nih.govdntb.gov.ua
Molecular Electrostatic Potential (MEP) mapping is another vital computational technique that visualizes the charge distribution on the molecule's surface. nih.gov The MEP map uses a color spectrum to identify regions of positive and negative electrostatic potential. Red-colored areas indicate electron-rich regions, which are prone to electrophilic attack, while blue-colored areas denote electron-deficient regions, susceptible to nucleophilic attack. nih.gov This provides a clear, visual guide to the reactive sites of the molecule.
Furthermore, computational studies can model the mechanistic pathways of reactions involving this compound. By calculating the transition state energies and activation barriers for various potential reaction routes, researchers can predict the most favorable pathway. For instance, in reactions such as N-alkylation or electrophilic substitution on the indazole ring, theoretical calculations can help determine whether the reaction proceeds via a concerted mechanism or a stepwise pathway and can identify the most likely site of reaction. Studies on similar indazole structures have utilized DFT calculations to investigate reaction mechanisms, providing a sound basis for experimental observations. nih.govresearchgate.netacs.org
Detailed Research Findings
While specific computational studies on this compound are not extensively available in the public domain, we can extrapolate from the well-established computational methodologies applied to analogous indazole derivatives to predict its reactivity profile. dntb.gov.uaresearchgate.netcore.ac.uk A hypothetical DFT study using the B3LYP functional and a 6-311+G(d,p) basis set would likely be employed to optimize the geometry of the molecule and calculate its electronic properties.
The resulting data would allow for the calculation of global reactivity descriptors, which provide quantitative measures of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). A higher electrophilicity index suggests a greater capacity of the molecule to act as an electrophile, while chemical hardness and softness are related to the HOMO-LUMO gap and provide further insight into the molecule's stability and reactivity. nih.govcore.ac.uk
The following interactive data tables present hypothetical, yet representative, values for the calculated electronic properties and global reactivity descriptors for this compound, based on typical findings for similar heterocyclic compounds.
Table 1: Hypothetical Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap | 4.65 |
Table 2: Hypothetical Global Reactivity Descriptors
| Descriptor | Value (eV) |
| Ionization Potential (I) | 5.85 |
| Electron Affinity (A) | 1.20 |
| Electronegativity (χ) | 3.525 |
| Chemical Hardness (η) | 2.325 |
| Chemical Softness (S) | 0.430 |
| Electrophilicity Index (ω) | 2.68 |
These hypothetical values suggest that this compound would have a moderate HOMO-LUMO gap, indicating a balance of stability and reactivity. The MEP surface would likely show the most negative potential localized around the oxygen atom of the hydroxyl group and the nitrogen atom at the 2-position of the indazole ring, suggesting these as the primary sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and certain regions of the aromatic rings would likely exhibit positive potential, marking them as potential sites for nucleophilic interaction. Through such in silico analyses, a comprehensive understanding of the chemical behavior of this compound can be developed, guiding further synthetic and medicinal chemistry efforts.
Reactivity and Chemical Transformations of 1,6 Dimethyl 1h Indazol 5 Ol
Electrophilic Aromatic Substitution Reactions on the Indazole Ring System
The indazole nucleus is generally susceptible to electrophilic attack, and this reactivity is significantly enhanced in 1,6-dimethyl-1H-indazol-5-ol due to the presence of powerful activating groups. chemicalbook.com The hydroxyl group at C5 is a potent ortho-, para-directing group, while the methyl group at C6 is also an ortho-, para-director. The N1-methyl group further influences the electron distribution. Consequently, electrophilic aromatic substitution is strongly directed to the C4 and C7 positions, which are ortho and para to the hydroxyl group and ortho to the C6-methyl group.
Common electrophilic substitution reactions applicable to indazoles include nitration, halogenation, and sulfonation. chemicalbook.com For this compound, these reactions are expected to proceed under relatively mild conditions to yield C4- and/or C7-substituted products.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Major Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 1,6-Dimethyl-4-nitro-1H-indazol-5-ol |
| 1,6-Dimethyl-7-nitro-1H-indazol-5-ol | ||
| Bromination | Br₂/CH₃COOH | 1,6-Dimethyl-4-bromo-1H-indazol-5-ol |
| 1,6-Dimethyl-7-bromo-1H-indazol-5-ol | ||
| Chlorination | SO₂Cl₂ | 1,6-Dimethyl-4-chloro-1H-indazol-5-ol |
Note: This table represents predicted outcomes based on substituent effects, as specific experimental data for this compound is limited.
Nucleophilic Reactions Involving the Hydroxyl Group
The phenolic hydroxyl group at the C5 position is a key site for nucleophilic reactions, primarily involving the deprotonated phenoxide form. This allows for a variety of functionalization strategies, such as ether and ester formation.
O-Alkylation: In the presence of a base (e.g., NaH, K₂CO₃), the hydroxyl group is deprotonated to form a nucleophilic phenoxide ion. This ion can readily react with alkyl halides or other alkylating agents to form ethers. This Williamson ether synthesis is a standard method for converting phenols to their corresponding ethers, thereby modifying the solubility and electronic properties of the molecule. d-nb.infonih.gov
O-Acylation: The hydroxyl group can be acylated to form esters using acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine or triethylamine. This reaction is useful for protecting the hydroxyl group or for introducing new functional moieties.
Table 2: Representative Nucleophilic Reactions of the Hydroxyl Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| O-Alkylation | 1. NaH, THF2. R-Br | 5-Alkoxy-1,6-dimethyl-1H-indazole |
Reactions at the Nitrogen Atoms (N1 and N2) and Methyl Groups
The indazole ring contains two nitrogen atoms, N1 and N2. In this compound, the N1 position is already substituted with a methyl group.
N2-Alkylation: While direct alkylation of 1H-indazoles typically yields a mixture of N1 and N2 isomers, the pre-existing methyl group at N1 in this compound prevents further reaction at that site. beilstein-journals.orgnih.gov However, the N2 atom retains its nucleophilicity and can be alkylated under forcing conditions with potent electrophiles like methyl triflate or methyl iodide to form a quaternary indazolium salt. The formation of this salt would significantly alter the electronic properties and solubility of the compound.
Methyl Group Functionalization: The methyl groups attached to the indazole ring (at N1 and C6) are generally unreactive. However, the C6-methyl group, being attached to an aromatic ring, could potentially undergo free-radical halogenation (e.g., using N-bromosuccinimide with a radical initiator) to introduce a halogen, which can then be further transformed into other functional groups like alcohols, aldehydes, or carboxylic acids.
Cycloaddition Reactions and Annulation Strategies with this compound
While the aromatic indazole core is not typically a reactive participant in cycloaddition reactions due to its inherent stability, it can serve as a scaffold for annulation strategies, where new rings are fused onto the existing bicyclic system.
[3+2] Cycloadditions to Form Indazoles: It is important to note that [3+2] cycloaddition reactions are a primary method for synthesizing the indazole ring itself, for instance, through the reaction of diazo compounds or nitrile imines with arynes. acs.orgresearchgate.netnih.gov
Annulation Reactions: More relevant to the reactivity of the pre-formed this compound is its use in annulation reactions. For example, if the benzene (B151609) ring is functionalized with appropriate groups, further cyclizations can lead to more complex polycyclic systems. A common strategy involves introducing ortho-disposed functional groups that can undergo intramolecular cyclization. For instance, a C4-amino and C5-hydroxyl group could be used to build an oxazole or thiazole ring. Phosphine-catalyzed [4+2] annulation represents a modern strategy for constructing fused ring systems. nih.gov
Oxidative and Reductive Transformations
The this compound molecule possesses sites susceptible to both oxidation and reduction.
Oxidative Transformations: The phenolic hydroxyl group makes the benzene portion of the indazole ring highly susceptible to oxidation. Treatment with strong oxidizing agents could potentially lead to the formation of quinone-type structures. Furthermore, oxidative C-H amination is a known method for forming the N-N bond in indazole synthesis, suggesting the core is stable under certain oxidative conditions. nih.govacs.org The synthesis of indazole N-oxides, typically at the N2 position, can be achieved through specific oxidation procedures, which introduces another point of functionalization. austinpublishinggroup.com
Reductive Transformations: The indazole ring is relatively resistant to reduction due to its aromatic character. However, the benzene ring can be reduced under specific conditions. Catalytic hydrogenation under high pressure and temperature, or using more active catalysts like rhodium on carbon, could lead to the saturation of the six-membered ring, yielding tetrahydroindazole derivatives. Reductive cyclization of ortho-nitro precursors is a common route to indazoles, indicating the pyrazole (B372694) ring's stability to many reducing agents used for nitro group reduction (e.g., SnCl₂, H₂/Pd-C). researchgate.netsemanticscholar.org
Derivatization Strategies for Functional Group Diversification
The various reactive sites on this compound allow for extensive derivatization to create a library of related compounds. A general strategy for diversification often begins with electrophilic aromatic substitution to introduce a handle for further reactions.
For example, halogenation at the C4 or C7 position would provide a key intermediate. This halogenated derivative could then undergo a wide range of palladium-catalyzed cross-coupling reactions. austinpublishinggroup.com
Suzuki Coupling: Reaction with boronic acids to introduce new aryl or heteroaryl groups.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents. austinpublishinggroup.com
Heck Coupling: Reaction with alkenes.
Buchwald-Hartwig Amination: Reaction with amines to form amino-substituted indazoles.
The hydroxyl group can be converted into a triflate (-OTf), which is an excellent leaving group for cross-coupling reactions, providing an alternative to direct halogenation for functionalizing the C5 position. These derivatization strategies highlight the utility of this compound as a versatile building block in medicinal and materials chemistry.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1,6-Dimethyl-4-nitro-1H-indazol-5-ol |
| 1,6-Dimethyl-7-nitro-1H-indazol-5-ol |
| 1,6-Dimethyl-4-bromo-1H-indazol-5-ol |
| 1,6-Dimethyl-7-bromo-1H-indazol-5-ol |
| 1,6-Dimethyl-4-chloro-1H-indazol-5-ol |
| 1,6-Dimethyl-4-acyl-1H-indazol-5-ol |
| 5-Alkoxy-1,6-dimethyl-1H-indazole |
| 1,6-Dimethyl-1H-indazol-5-yl acetate |
Structure Activity Relationship Sar Studies of 1,6 Dimethyl 1h Indazol 5 Ol Derivatives
Systematic Modification of the Indazole Core and Substituents
The indazole scaffold serves as a versatile template in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities. Systematic modifications of the 1,6-dimethyl-1H-indazol-5-ol core involve altering the substitution pattern on both the pyrazole (B372694) and benzene (B151609) rings to probe the steric and electronic requirements for optimal molecular interactions.
Impact of N-Methylation and C-Methylation on Molecular Interactions
Methylation at specific positions of the indazole ring can significantly influence the compound's physicochemical properties and its interaction with biological targets. The position of the N-methyl group, in particular, defines the tautomeric form of the indazole, with the 1H-indazole tautomer generally being more thermodynamically stable than the 2H-indazole form beilstein-journals.org.
N-Methylation: The N1-methylation in this compound is a critical determinant of its three-dimensional structure and hydrogen bonding capabilities. In general, N-alkylation of indazoles can result in a mixture of N1 and N2 isomers, and the regioselectivity of this reaction is influenced by the nature of the substituents on the indazole ring, the alkylating agent, and the reaction conditions beilstein-journals.orgresearchgate.net. The presence of the methyl group at the N1 position removes a potential hydrogen bond donor, which can alter the binding mode of the molecule within a receptor's active site. This modification can also increase the lipophilicity of the compound, potentially enhancing its membrane permeability and oral bioavailability. Studies on related indazole derivatives have shown that the choice between N1 and N2 alkylation can profoundly impact biological activity, with one isomer often displaying significantly higher potency than the other.
The interplay between N1- and C6-methylation in this compound creates a specific steric and electronic profile that dictates its molecular recognition by target proteins.
Role of the C5-Hydroxyl Group in Binding Affinity
The hydroxyl group at the C5 position is a key functional group that can significantly contribute to the binding affinity of this compound derivatives. As a hydrogen bond donor and acceptor, the C5-hydroxyl group can form crucial interactions with amino acid residues in a protein's active site, such as aspartate, glutamate, serine, or threonine. The presence and position of hydroxyl groups are often pivotal for the biological activity of heterocyclic compounds.
Pharmacophore Modeling and Ligand-Based Design Approaches
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups required for biological activity. For a series of active this compound derivatives, a pharmacophore model can be generated to highlight the key features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
A typical pharmacophore model for this class of compounds would likely include:
A hydrogen bond acceptor feature corresponding to the N2 atom of the indazole ring.
A hydrogen bond donor feature from the C5-hydroxyl group.
A hydrophobic feature representing the C6-methyl group.
An aromatic ring feature from the fused benzene ring.
Such models can be used to virtually screen large compound libraries to identify novel scaffolds that match the pharmacophoric requirements, thus accelerating the discovery of new lead compounds. Ligand-based design approaches, which rely on the knowledge of active molecules, can be employed to design new derivatives with improved potency and selectivity by ensuring that the designed molecules retain the key pharmacophoric features.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, a QSAR model can be developed to predict the activity of untested analogs and to guide the design of more potent compounds.
In a QSAR study, various molecular descriptors are calculated for each compound, including:
Electronic descriptors: such as partial charges and dipole moment, which can quantify the electronic effects of substituents.
Steric descriptors: such as molecular volume and surface area, which describe the size and shape of the molecule.
Hydrophobic descriptors: such as the logarithm of the partition coefficient (logP), which measures the lipophilicity of the compound.
Topological descriptors: which describe the connectivity of atoms in the molecule.
By correlating these descriptors with the observed biological activity, a predictive QSAR model can be built. For instance, a QSAR model for this compound derivatives might reveal that increased hydrophobicity at the C6 position and the presence of a hydrogen bond donor at the C5 position are positively correlated with activity. These models provide valuable insights into the structural requirements for activity and can prioritize the synthesis of the most promising candidates.
Fragment-Based Lead Discovery and Optimization
Fragment-based lead discovery (FBLD) is a drug discovery paradigm that starts with the identification of low-molecular-weight fragments that bind to the biological target. These fragments are then grown or linked together to produce a higher affinity lead compound. The indazole scaffold is a common starting point in fragment-based approaches due to its favorable physicochemical properties and its prevalence in known drugs nih.gov.
In the context of this compound, the core indazole moiety can be considered a fragment. Through techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, the binding mode of this fragment to a target protein can be determined. This structural information is then used to guide the optimization process. For example, if the C6 position of the indazole ring is pointing towards a hydrophobic pocket in the target, a methyl group would be a logical addition to enhance binding. Similarly, if the C5 position is near a hydrogen-bonding residue, the inclusion of a hydroxyl group would be beneficial.
The optimization process involves iterative cycles of chemical synthesis and biological testing to improve the potency and drug-like properties of the initial fragment hit. This approach has proven to be highly efficient in generating novel and potent lead compounds.
Investigation of Biological Target Interactions and Mechanistic Pathways of 1,6 Dimethyl 1h Indazol 5 Ol and Its Derivatives
Enzyme Inhibition Studies (e.g., IDO1, DNA Gyrase, EZH2/EZH1)
No specific studies detailing the inhibitory activity of 1,6-Dimethyl-1H-indazol-5-ol against Indoleamine 2,3-dioxygenase 1 (IDO1), DNA Gyrase, or the histone methyltransferases EZH2/EZH1 were identified.
Research on other indazole derivatives has shown activity against some of these targets. For instance, various 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated as dual inhibitors of IDO1 and Tryptophan 2,3-dioxygenase (TDO) nih.gov. Similarly, molecular docking studies have been performed on derivatives such as 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one against DNA gyrase, suggesting a potential binding mode sciforum.net. The histone methyltransferases EZH1 and EZH2 are also known targets of small molecule inhibitors, some of which feature different heterocyclic scaffolds nih.govnih.gov. However, these findings are not directly transferable to this compound.
In Vitro Enzyme Assays and Kinetic Characterization
There is no available information from in vitro enzyme assays or kinetic characterization studies to quantify the inhibitory potency (e.g., IC50, Ki) of this compound on IDO1, DNA Gyrase, or EZH2/EZH1.
Molecular Docking and Binding Mode Analysis within Enzyme Active Sites
No molecular docking simulations or structural biology studies (e.g., X-ray crystallography) have been published that describe the binding mode of this compound within the active sites of IDO1, DNA Gyrase, or EZH2/EZH1.
Receptor Agonism/Antagonism Research (e.g., 5-HT2, CCR4)
Specific research investigating the agonist or antagonist activity of this compound at serotonin 5-HT2 receptors or C-C chemokine receptor 4 (CCR4) is not present in the current body of scientific literature.
The indazole scaffold is known to be a component in compounds targeting these receptors. For example, derivatives like 1-((S)-2-Aminopropyl)-1H-indazol-6-ol have been identified as potent 5-HT2 receptor agonists nih.gov. Furthermore, series of indazole arylsulfonamides have been explored as allosteric antagonists of CCR4 nih.gov. These examples, however, possess different substitution patterns from this compound, and their activities cannot be extrapolated.
Ligand Binding Studies and Receptor Selectivity Profiling
No data from ligand binding studies are available to determine the affinity (e.g., Kd, Ki) of this compound for 5-HT2, CCR4, or to profile its selectivity across various receptor subtypes.
Signaling Pathway Modulation Investigations
There are no published investigations into how this compound might modulate the intracellular signaling pathways associated with 5-HT2 or CCR4 receptors. Studies on other indazole derivatives have shown they can target pathways like PI3K/AKT/mTOR, but this is for structurally distinct molecules nih.gov.
Cell-Based Assays for Mechanistic Pathway Elucidation (e.g., Cell Cycle Perturbation, Protein Expression Modulation in in vitro models)
No cell-based assay results have been reported that would elucidate the mechanistic pathways affected by this compound. There is no specific information regarding its effects on cell cycle progression or the modulation of protein expression in any in vitro models. While certain 3-amino-1H-indazole derivatives have been shown to cause cell cycle arrest in cancer cell lines, these findings are specific to those particular chemical structures and not to this compound nih.govnih.gov.
Analysis of Cellular Proliferation in Cancer Cell Lines (e.g., HCT116) as a Research Tool
The evaluation of cellular proliferation is a fundamental research tool for assessing the potential of new chemical entities as anticancer agents. Derivatives of the indazole scaffold have been the subject of such investigations, with studies demonstrating their ability to inhibit the growth of various cancer cell lines.
For instance, in studies involving the human colon carcinoma cell line HCT116, certain benzofuran/oxadiazole hybrids have been evaluated for their in vitro cytotoxicity. One structural hybrid, compound 5d, demonstrated significant anticancer activity, with a 50% inhibitory concentration (IC50) value of 6.3 ± 0.7 μM, which was lower than the reference drug crizotinib (IC50 8.54 ± 0.84 μM) researchgate.net. Similarly, a series of indazole derivatives were tested against a panel of human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). Among these, compound 6o showed a promising inhibitory effect against the K562 cell line, with an IC50 value of 5.15 µM, while exhibiting greater selectivity compared to normal cells (HEK-293, IC50 = 33.2 µM) nih.gov.
These studies utilize cell viability assays, such as the methyl thiazolyl tetrazolium (MTT) colorimetric assay, to quantify the dose-dependent effect of the compounds on cancer cell proliferation. The resulting IC50 values serve as a crucial metric for comparing the potency of different derivatives and for identifying promising scaffolds for further development.
Table 1: Inhibitory Activity of Indazole Derivatives on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5d | HCT116 | 6.3 ± 0.7 | researchgate.net |
| 6o | K562 | 5.15 | nih.gov |
| 6o | HEK-293 (Normal) | 33.2 | nih.gov |
Investigation of Apoptosis Induction Mechanisms
Beyond inhibiting proliferation, a key mechanism through which anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Research into indazole derivatives has focused on elucidating the specific molecular pathways involved in this process.
Studies have shown that these compounds can modulate the expression of key regulatory proteins in the apoptotic cascade. For example, treatment of K562 cells with compound 6o led to an upregulation of the p53 tumor suppressor protein and a concurrent reduction in the expression of its negative regulator, MDM2 nih.gov. This disruption of the p53/MDM2 balance is a critical step in initiating apoptosis. Furthermore, compound 6o was observed to alter the levels of Bcl-2 family proteins, decreasing the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax nih.gov. This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.
The induction of apoptosis has been quantitatively confirmed using methods such as the Annexin V-FITC/PI detection assay. In K562 cells treated with compound 6o, a dose-dependent increase in the percentage of apoptotic cells was observed. At concentrations of 10, 12, and 14 μM, the total apoptosis rates were 9.64%, 16.59%, and 37.72%, respectively, demonstrating a clear concentration-dependent effect nih.gov. Other related heterocyclic compounds, such as 1,3,5-trisubstituted-1H-pyrazole derivatives, have also been shown to activate pro-apoptotic proteins like Bax, p53, and Caspase-3, and induce DNA damage, further highlighting the targeting of apoptotic pathways as a mechanism of action rsc.org.
DNA/RNA Interaction Studies (e.g., G-quadruplex binding)
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. nih.gov These structures are prevalent in key regulatory regions of the genome, such as telomeres and the promoter regions of proto-oncogenes, including c-MYC. nih.govnih.gov The stabilization of G-quadruplexes by small molecules has emerged as a promising therapeutic strategy, as it can modulate gene expression and inhibit the growth of cancer cells. nih.gov Consequently, the interaction of indazole derivatives and other heterocyclic compounds with these nucleic acid structures is an active area of investigation.
Biophysical Characterization of Nucleic Acid Binding
A variety of biophysical techniques are employed to characterize the binding of small molecules to G-quadruplex DNA. These methods provide detailed insights into the affinity, stoichiometry, and structural changes associated with the interaction.
Spectroscopic techniques are commonly used to confirm binding. For instance, the interaction of anthraquinone derivatives with human telomeric G-quadruplex DNA has been characterized by changes in UV-Vis absorption (hypochromism), fluorescence quenching, and variations in circular dichroism (CD) ellipticity, all of which indicate ligand binding in the external groove of the G4 structure nih.gov. The binding affinity for these interactions can be quantified, with reported binding constants (Kb) in the range of 10^5 to 10^6 M^-1 nih.govresearchgate.net.
Nuclear Magnetic Resonance (NMR) spectroscopy offers high-resolution structural information. Titration of a G-quadruplex-forming oligonucleotide with a binding ligand, such as a 7-azaindole-1-carboxamide derivative, can induce significant line broadening of the G4 imino proton signals in the 1H NMR spectrum, confirming a direct interaction researchgate.net. Molecular modeling and docking experiments complement these experimental techniques, providing a visual representation of how the ligand positions itself, for example, by stacking over the G-tetrads at the 3′- and 5′-ends of the quadruplex. nih.gov
Impact on Gene Expression Regulation
The binding and stabilization of G-quadruplex structures in promoter regions by small molecules can directly interfere with the transcriptional machinery, leading to the regulation of gene expression. A well-studied example is the GC-rich sequence in the promoter of the c-MYC oncogene, which can form a G-quadruplex structure that silences its transcription nih.gov. By stabilizing this structure, small molecule ligands can effectively downregulate the expression of c-MYC, an oncogene that is overexpressed in a wide range of human tumors nih.gov.
This ligand-mediated stabilization and subsequent transcriptional regulation represent a novel mechanism for anticancer activity. The ultimate biological consequence of this interaction is the inhibition of cancer cell growth and the induction of apoptosis, linking the biophysical binding event to a cellular outcome. nih.gov
Investigation of Antimicrobial Mechanisms (e.g., against S. aureus, Bacillus subtilis, E. coli)
Indazole derivatives have demonstrated notable antimicrobial activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative species. nih.gov Research into their mechanisms of action seeks to identify the specific cellular processes disrupted by these compounds.
Several studies have screened indazole derivatives for their inhibitory effects. For example, certain derivatives showed good inhibitory profiles against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 64 to 128 µg/mL mdpi.comnih.gov. Other related azole derivatives have shown significant activity against Bacillus subtilis, with IC50 values as low as 2.6 µg/mL, comparable to the standard antibiotic ampicillin ijper.org. Activity has also been reported against Escherichia coli and Bacillus cereus nih.govresearchgate.net.
Potential mechanisms of antimicrobial action include:
Enzyme Inhibition : A common target for antimicrobial agents is DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies have been performed to investigate the binding of pyrazole (B372694) derivatives to this enzyme, suggesting that inhibition of its function could be a key mechanism of action nih.gov.
Membrane Damage : Other antimicrobial compounds, such as the naphthoquinone derivative 5,8-dihydroxy-1,4-naphthoquinone, are known to exert their effects by disrupting bacterial cell membranes. This leads to increased membrane permeability, leakage of intracellular components like DNA and proteins, and ultimately, cell death mdpi.com. Similar mechanisms may be at play for certain indazole derivatives.
Inhibition of Electron Transport : Disruption of the respiratory chain and oxidative phosphorylation is another established antimicrobial mechanism. This can lead to a reduction in cellular energy production and the generation of damaging reactive oxygen species mdpi.com.
Table 2: Antimicrobial Activity of Indazole and Related Derivatives
| Compound/Derivative | Target Microorganism | Activity Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|
| Indazole Derivative 5 | S. aureus | MIC | 64 - 128 | mdpi.comnih.gov |
| Indazole Derivative 5 | S. epidermidis | MIC | 64 - 128 | mdpi.comnih.gov |
| Azole Derivative 5b | B. subtilis | IC50 | 2.6 | ijper.org |
| Azole Derivative 5b | B. cereus | IC50 | 1.2 | ijper.org |
Advanced Research Methodologies Applied to 1,6 Dimethyl 1h Indazol 5 Ol Research
High-Throughput Screening (HTS) Techniques for Ligand Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large libraries of chemical compounds to identify "hits" that modulate a specific biological target. In the context of 1,6-Dimethyl-1H-indazol-5-ol, HTS would be instrumental in identifying its protein targets or in discovering other molecules that bind to a target of interest, for which this compound might serve as a scaffold.
The process typically involves the miniaturization of bioassays into a multi-well plate format (e.g., 384- or 1536-well plates). These assays can be designed to measure various biological activities, such as enzyme inhibition, receptor binding, or changes in cellular signaling pathways. For instance, if this compound were being investigated as a kinase inhibitor, a typical HTS assay would measure the phosphorylation of a substrate by a target kinase in the presence of the compound. A reduction in phosphorylation would indicate inhibitory activity.
Several HTS campaigns have successfully identified indazole derivatives as potent modulators of various biological targets. For example, a series of 3-benzylindazoles were identified as potent and selective CDK8 inhibitors through an HTS campaign that sampled the Merck compound collection. nih.gov Similarly, a series of indazole derivatives were reported as potent Sirt1 activators, discovered by means of high-throughput screening. nih.gov These examples underscore the power of HTS in identifying bioactive indazole scaffolds that can be further optimized.
The "hit" compounds identified from an HTS campaign, which could include this compound or its analogs, would then undergo further validation and characterization to confirm their activity and elucidate their mechanism of action.
| Assay Type | Principle | Typical Readout | Applicability for this compound Research |
|---|---|---|---|
| Biochemical Assay | Measures the activity of an isolated protein target (e.g., enzyme, receptor). | Fluorescence, Luminescence, Absorbance | To identify if the compound directly inhibits a purified enzyme (e.g., a kinase or protease). |
| Cell-Based Assay | Measures a biological response within a living cell (e.g., cell viability, gene expression). | Cell proliferation (e.g., MTT assay), Reporter gene activity | To assess the compound's effect on cellular pathways or its cytotoxicity against cancer cell lines. |
| Binding Assay | Measures the direct binding of a compound to its target protein. | Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR) | To identify direct molecular targets of the compound without needing a functional readout. |
Biophysical Techniques for Ligand-Target Characterization (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Once a potential interaction between this compound and a biological target is identified, biophysical techniques are employed to characterize this interaction in detail. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for understanding the molecular basis of the compound's activity and for guiding its further optimization.
Surface Plasmon Resonance (SPR) is a powerful optical technique for studying biomolecular interactions in real-time without the need for labels. nih.govresearchgate.net In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. rsc.org This allows for the determination of the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.
Isothermal Titration Calorimetry (ITC) is another key biophysical technique that directly measures the heat changes associated with a binding event. springernature.comyoutube.com In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein. reactionbiology.com The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. springernature.com This thermodynamic information provides insights into the driving forces of the interaction, such as hydrogen bonding, hydrophobic interactions, and conformational changes.
A study on the interaction between 3-phenyl-1H-indazole and several proteins, including the fat mass and obesity-associated (FTO) protein, utilized ITC to confirm the binding. nih.govresearchgate.net The results showed spontaneous exothermic reactions for the binding of 3-phenyl-1H-indazole to FTO, human serum albumin (HSA), pepsin, and catalase. nih.gov
| Parameter | Value | Interpretation |
|---|---|---|
| Binding Affinity (K_D) | Value in µM range | Indicates the concentration of the compound required to occupy 50% of the target protein's binding sites. A lower K_D signifies stronger binding. |
| Stoichiometry (n) | Approximately 1 | Suggests a 1:1 binding ratio between the compound and the protein. |
| Enthalpy Change (ΔH) | Negative value (exothermic) | Indicates that the binding process releases heat, often associated with the formation of favorable interactions like hydrogen bonds. |
| Entropy Change (ΔS) | Positive or negative value | Reflects the change in the system's disorder upon binding. A positive value can be driven by the release of water molecules from the binding interface (hydrophobic effect). |
Chemoproteomics and Target Deconvolution Strategies
When the biological target of a compound like this compound is unknown, chemoproteomics provides a powerful set of tools for target deconvolution. nih.govnih.gov This approach aims to identify the specific proteins that a small molecule interacts with in a complex biological system, such as a cell lysate or even in living cells. tum.deworldpreclinicalcongress.com
One common strategy is affinity-based protein profiling (AfBPP) . In this method, a chemical probe is synthesized by attaching a reactive group and a reporter tag (like biotin) to the this compound scaffold. This probe is then incubated with a proteome. The probe covalently binds to its protein targets, which can then be enriched using the reporter tag (e.g., with streptavidin beads for a biotin (B1667282) tag). The enriched proteins are subsequently identified by mass spectrometry.
Another approach is compound-centric chemical proteomics , where the unmodified this compound is immobilized on a solid support (e.g., beads) to create an affinity matrix. This matrix is then used to "pull down" interacting proteins from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.
These chemoproteomic strategies provide a global view of the potential protein targets of this compound, offering crucial insights into its mechanism of action and potential off-target effects. researchgate.net
| Strategy | Principle | Advantages | Challenges |
|---|---|---|---|
| Affinity-Based Protein Profiling (AfBPP) | Uses a modified chemical probe with a reactive group and a reporter tag to covalently label and enrich target proteins. | Can capture transient or weak interactions; applicable in living cells. | Requires synthesis of a functional chemical probe; potential for steric hindrance from the tag. |
| Compound-Centric Chemical Proteomics (Affinity Chromatography) | Immobilizes the unmodified compound on a solid support to capture interacting proteins from a lysate. | Does not require modification of the parent compound; can identify high-affinity binders. | May miss weak or transient interactions; potential for non-specific binding to the matrix. |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon ligand binding across the proteome. | Probe-free and label-free; can be performed in intact cells. | Requires specialized equipment and complex data analysis; may not detect all binding events. |
Advanced Microscopy Techniques for Cellular Localization Studies
Understanding where a compound localizes within a cell is critical for interpreting its biological activity. Advanced microscopy techniques can provide high-resolution images of the subcellular distribution of this compound, revealing its potential sites of action.
To visualize the compound, it is typically necessary to attach a fluorescent tag. This can be achieved by synthesizing a derivative of this compound that incorporates a fluorophore. Care must be taken to ensure that the fluorescent tag does not significantly alter the compound's biological activity or localization.
Confocal fluorescence microscopy is a widely used technique that provides high-resolution optical images with depth selectivity, allowing for the three-dimensional reconstruction of the compound's distribution within the cell. By co-localizing the fluorescently-tagged compound with specific organelle markers, it is possible to determine if it accumulates in the nucleus, mitochondria, endoplasmic reticulum, or other subcellular compartments.
For even higher resolution, super-resolution microscopy techniques, such as Photoactivated Localization Microscopy (PALM) or Stochastic Optical Reconstruction Microscopy (STORM), can be employed. nih.gov These methods can overcome the diffraction limit of light, enabling visualization at the nanoscale and potentially revealing interactions with specific macromolecular complexes.
For example, a study on the subcellular localization of anthocyanins used fluorescence lifetime imaging microscopy (FLIM) to distinguish between vacuolar and cytoplasmic pools of these molecules within plant cells. researchgate.net A similar approach could be adapted to study the distribution of a fluorescently labeled this compound in mammalian cells.
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling as a Research Tool for Compound Optimization
For a compound to be a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In vitro ADME profiling is a critical research tool used early in the drug discovery process to assess these properties and guide the chemical optimization of lead compounds like this compound.
These assays are typically conducted in a high-throughput format and provide key data on a compound's drug-like characteristics.
Absorption: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays are used to predict a compound's ability to be absorbed across the intestinal wall.
Distribution: Plasma protein binding assays determine the extent to which a compound binds to proteins in the blood, which affects its free concentration and availability to reach its target.
Metabolism: Assays using liver microsomes or hepatocytes are used to assess a compound's metabolic stability. A compound that is rapidly metabolized will have a short duration of action. These assays also help to identify the major metabolic pathways and potential drug-drug interactions.
Excretion: While primarily assessed in vivo, in vitro transporter assays can provide insights into how a compound might be actively transported out of cells, affecting its distribution and elimination.
A study on pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to indazoles, investigated their in vitro ADME profile. mdpi.com The study assessed properties such as aqueous solubility, passive permeability across gastrointestinal and blood-brain barrier models, and metabolic stability. mdpi.com This type of data is invaluable for selecting the most promising compounds for further development.
| ADME Parameter | Assay | Typical Desired Outcome | Importance for Optimization |
|---|---|---|---|
| Solubility | Kinetic or Thermodynamic Solubility Assay | > 50 µM | Ensures the compound can be formulated and absorbed. |
| Permeability | PAMPA or Caco-2 Assay | High permeability (P_app > 10 x 10-6 cm/s) | Predicts oral absorption. |
| Metabolic Stability | Liver Microsome Stability Assay | Half-life (t1/2) > 30 min | Indicates how long the compound will last in the body. |
| Plasma Protein Binding | Equilibrium Dialysis | Moderate binding (low to moderate free fraction) | Affects the amount of free drug available to act on the target. |
| CYP450 Inhibition | Cytochrome P450 Inhibition Assay | IC50 > 10 µM | Assesses the potential for drug-drug interactions. |
Future Directions and Emerging Research Avenues for 1,6 Dimethyl 1h Indazol 5 Ol
Development of Novel Synthetic Strategies for Accessing Diversified Analogs
The future development of 1,6-Dimethyl-1H-indazol-5-ol as a lead compound is highly dependent on the ability to generate a diverse library of analogs for structure-activity relationship (SAR) studies. While classical methods for indazole synthesis exist, modern organic chemistry offers more efficient and versatile strategies. nih.govaustinpublishinggroup.com Future efforts will likely concentrate on adapting these contemporary methods to the this compound core.
Key areas for synthetic exploration include:
C-H Functionalization: Direct C-H activation and functionalization represent a powerful, atom-economical approach to modify the indazole core and its fused benzene (B151609) ring. nih.gov Developing regioselective C-H functionalization methods would allow for the introduction of various substituents at specific positions, which is otherwise difficult to achieve. nih.gov
Cross-Coupling Reactions: Palladium-, copper-, and rhodium-catalyzed cross-coupling reactions are instrumental in modern drug discovery. nih.gov These methods can be employed to attach a wide range of chemical groups (aryl, alkyl, amino, etc.) to the indazole skeleton, enabling systematic exploration of the chemical space around the core structure.
One-Pot and Multicomponent Reactions: Designing one-pot syntheses can significantly improve the efficiency of generating analogs by reducing the number of purification steps and saving resources. mdpi.com
These advanced synthetic approaches will be crucial for creating libraries of novel derivatives with varied electronic and steric properties, which are essential for optimizing biological activity.
| Synthetic Strategy | Potential Application for this compound Analogs | Reference |
| Metal-catalyzed C-H Amination | Introduction of diverse amine functionalities to the indazole core for SAR studies. | nih.gov |
| Palladium-mediated Oxidative Benzannulation | Construction of the indazole ring system from simpler precursors like pyrazoles. | nih.gov |
| Copper-catalyzed Cyclization | Efficient formation of the N-N bond to construct the indazole ring from o-haloaryl N-sulfonylhydrazones. | nih.gov |
| One-Pot Synthesis | Streamlined synthesis of 2,3-dihydro-1H-indazole heterocycles, which can be intermediates for 1H-indazoles. | mdpi.com |
Exploration of New Biological Targets and Pathways
The indazole scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets. austinpublishinggroup.comnih.gov Derivatives have shown activity against cancer, inflammation, and cardiovascular diseases. researchgate.netnih.gov A critical future direction for this compound is to screen it and its newly synthesized analogs against a broad panel of biological targets to uncover novel therapeutic applications.
Potential target classes for investigation include:
Kinases: Many indazole-containing compounds are potent kinase inhibitors. nih.gov Screening against various kinase families, such as Fibroblast Growth Factor Receptors (FGFRs) or Epidermal Growth Factor Receptors (EGFRs), could identify potential anti-cancer applications. nih.govmdpi.com
G-Protein Coupled Receptors (GPCRs): Indazole derivatives have been developed as agonists and antagonists for receptors like the serotonin 5-HT3 receptor. researchgate.net
Enzymes: Targets such as Indoleamine 2,3-dioxygenase 1 (IDO1), Protein Arginine Deiminase 4 (PAD4), and bacterial enzymes like DNA gyrase are modulated by indazole compounds. nih.govsciforum.net
Ion Channels and Transporters: Exploring the effect of these compounds on various ion channels could reveal applications in neurological or cardiovascular disorders.
A systematic approach, combining high-throughput screening with cell-based assays, will be essential to identify and validate new biological activities for this class of compounds.
| Potential Target Class | Examples of Indazole Activity | Reference |
| Protein Kinases | Inhibition of FGFR, EGFR, and Leucine-Rich Repeat Kinase 2 (LRRK2). | nih.gov |
| Receptors | Antagonism of the serotonin 5-HT3 receptor; modulation of glucocorticoid receptors. | nih.govresearchgate.net |
| Enzymes | Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Protein Arginine Deiminase 4 (PAD4). | nih.gov |
| Cardiovascular Targets | Inhibition of p38α (MAPK14) kinase for dilated cardiomyopathy. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Modern drug discovery is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate the design-make-test-analyze cycle. For this compound, AI and ML can be leveraged in several ways:
In Silico Screening: AI models can perform virtual screening of vast virtual libraries of potential analogs against structural models of biological targets, prioritizing compounds with the highest predicted binding affinity for synthesis. sciforum.net
Predictive Modeling: ML algorithms can build predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This allows for the early-stage filtering of compounds that are likely to fail later in development due to poor pharmacokinetic profiles.
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties like target potency and selectivity. Research on related indazole structures has already utilized in silico design and molecular docking to investigate interactions with targets like DNA gyrase. sciforum.net
Application in Chemical Biology Probes and Tools
Beyond direct therapeutic applications, compounds derived from this compound can be developed into valuable chemical biology probes. Once a specific biological target is identified, the parent compound can be chemically modified to create tools for studying biological systems.
Applications include:
Affinity Probes: Attaching a reporter tag (e.g., biotin) to an analog allows for the isolation and identification of its protein targets from complex biological samples.
Fluorescent Probes: Incorporating a fluorophore can enable the visualization of the compound's distribution within cells and tissues using advanced microscopy techniques, helping to understand its mechanism of action.
Photoaffinity Labels: Introducing a photoreactive group allows for the formation of a covalent bond between the probe and its target upon UV irradiation, facilitating unambiguous target identification.
The development of such probes would provide powerful tools for basic research, helping to elucidate complex biological pathways and validate new drug targets.
Interdisciplinary Research Collaborations
Maximizing the research potential of this compound will require extensive collaboration across multiple scientific disciplines. The complexity of modern drug discovery and chemical biology necessitates a team-based approach.
Effective collaborations would involve:
Synthetic Organic Chemists: To devise and execute novel synthetic routes for analog generation. nih.gov
Computational Chemists: To apply AI/ML for compound design, virtual screening, and property prediction.
Biochemists and Pharmacologists: To conduct biological screening, identify targets, and characterize the mechanism of action.
Structural Biologists: To solve the structures of analogs bound to their targets, providing crucial insights for further design.
Chemical Biologists: To develop and utilize chemical probes to study biological processes in living systems.
Such interdisciplinary efforts are essential to efficiently translate foundational chemical matter like this compound into valuable therapeutic agents or research tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
